5-chloro-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)thiophene-2-carboxamide
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Overview
Description
5-Chloro-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)thiophene-2-carboxamide is a chemical compound that belongs to the class of thiophene derivatives Thiophenes are sulfur-containing heterocyclic compounds known for their diverse biological and pharmaceutical activities
Mechanism of Action
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der waals forces .
Biochemical Pathways
Without specific information on the compound’s targets, it’s challenging to accurately describe the biochemical pathways it may affect. Compounds with similar structures have been found to influence a variety of pathways, including those involved in inflammation, cancer, and infectious diseases .
Pharmacokinetics
Its molecular structure suggests it may be well-absorbed in the gastrointestinal tract, widely distributed in the body, metabolized by liver enzymes, and excreted in the urine .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown due to the lack of specific information on its targets and mode of action .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, extreme pH or temperature conditions could potentially alter the compound’s structure and subsequently its activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-chloro-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)thiophene-2-carboxamide typically involves the following steps:
Formation of the Pyrazole Core: The pyrazole ring is usually synthesized through the reaction of hydrazine with β-keto esters or β-diketones.
Introduction of the Isopropyl Group: The isopropyl group is introduced via alkylation reactions using isopropyl halides.
Chlorination: Chlorination of the thiophene ring is achieved using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Amide Formation: The carboxamide group is introduced through the reaction of the corresponding carboxylic acid with ammonia or an amine.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and green chemistry principles can also be employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can convert the thiophene ring to its corresponding sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can reduce the chloro group to a hydrogen atom, resulting in the formation of a thiol derivative.
Substitution: Substitution reactions can replace the chloro group with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Various nucleophiles and electrophiles are used depending on the desired substitution.
Major Products Formed:
Sulfoxides and Sulfones: Resulting from oxidation reactions.
Thiols: Resulting from reduction reactions.
Substituted Thiophenes: Resulting from substitution reactions.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity and functional groups make it a versatile intermediate in organic synthesis.
Biology: In biological research, this compound has shown potential as an antimicrobial agent. Its ability to inhibit the growth of various microorganisms makes it a candidate for developing new antibiotics.
Medicine: The compound has been studied for its pharmacological properties, including its potential use in treating diseases such as cancer and inflammatory disorders. Its ability to modulate biological pathways makes it a valuable tool in drug discovery.
Industry: In the industrial sector, this compound is used in the production of agrochemicals and pharmaceuticals. Its derivatives are incorporated into various formulations to enhance their efficacy and stability.
Comparison with Similar Compounds
5-Chloro-N-(1-methyl-1H-pyrazol-5-yl)thiophene-2-carboxamide
5-Chloro-N-(1-ethyl-3-methyl-1H-pyrazol-5-yl)thiophene-2-carboxamide
5-Chloro-N-(1-isopropyl-1H-pyrazol-5-yl)thiophene-2-carboxamide
Uniqueness: 5-Chloro-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)thiophene-2-carboxamide stands out due to its specific structural features, such as the presence of both the isopropyl and methyl groups on the pyrazole ring. These structural differences can lead to variations in its biological activity and chemical reactivity compared to similar compounds.
Properties
IUPAC Name |
5-chloro-N-(5-methyl-2-propan-2-ylpyrazol-3-yl)thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN3OS/c1-7(2)16-11(6-8(3)15-16)14-12(17)9-4-5-10(13)18-9/h4-7H,1-3H3,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKWFWINWDPWULF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=CC=C(S2)Cl)C(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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